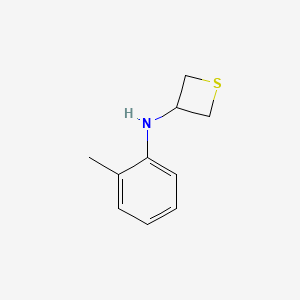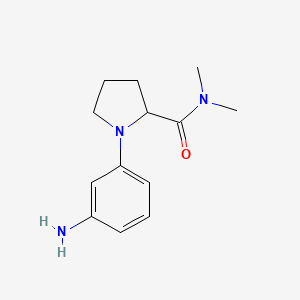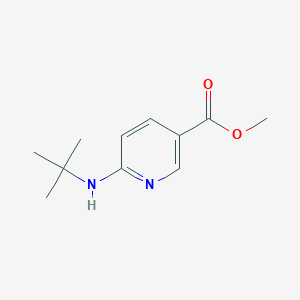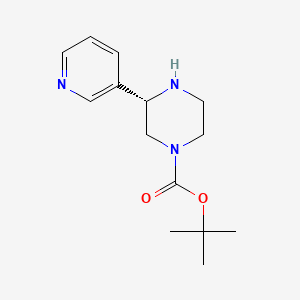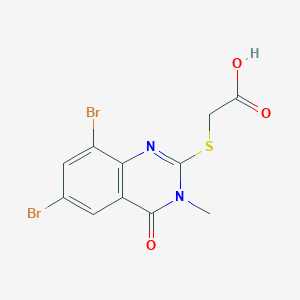
2-((6,8-Dibromo-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6,8-Dibromo-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of bromine atoms, a thioether linkage, and a quinazolinone core. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6,8-Dibromo-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves multiple steps. One common method starts with the bromination of 3-methyl-4-oxo-3,4-dihydroquinazoline to introduce bromine atoms at the 6 and 8 positions. This is followed by the introduction of a thioether group through a nucleophilic substitution reaction with a suitable thiol reagent. The final step involves the acylation of the thioether intermediate to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((6,8-Dibromo-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to a dihydroquinazoline using reducing agents such as sodium borohydride.
Substitution: The bromine atoms can be substituted with other nucleophiles like amines or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alkoxides, palladium-catalyzed cross-coupling reactions.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Amino or alkoxy-substituted quinazolinone derivatives.
Applications De Recherche Scientifique
2-((6,8-Dibromo-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor in the synthesis of other quinazolinone derivatives.
Mécanisme D'action
The mechanism of action of 2-((6,8-Dibromo-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets. The bromine atoms and the thioether group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The quinazolinone core is known to interact with DNA and proteins, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-Dibromo-4(3H)-quinazolinone derivatives: These compounds share the quinazolinone core and bromine substitutions but differ in the functional groups attached.
Thioether-containing quinazolinones: Compounds with similar thioether linkages but different substituents on the quinazolinone core.
Uniqueness
2-((6,8-Dibromo-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is unique due to the combination of bromine atoms, a thioether linkage, and an acetic acid moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
886501-04-8 |
|---|---|
Formule moléculaire |
C11H8Br2N2O3S |
Poids moléculaire |
408.07 g/mol |
Nom IUPAC |
2-(6,8-dibromo-3-methyl-4-oxoquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C11H8Br2N2O3S/c1-15-10(18)6-2-5(12)3-7(13)9(6)14-11(15)19-4-8(16)17/h2-3H,4H2,1H3,(H,16,17) |
Clé InChI |
NDQLDRGTCJCZLE-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=C(C(=CC(=C2)Br)Br)N=C1SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


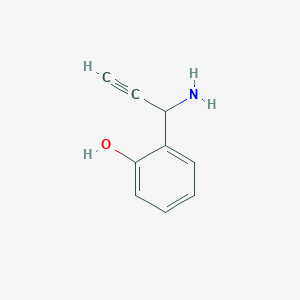
![6-Thia-1-azaspiro[3.4]octane 6,6-dioxide](/img/structure/B12994876.png)
![2-(4-Chlorophenyl)-5,8-dioxaspiro[3.4]octan-2-amine](/img/structure/B12994888.png)
![ethyl 2-amino-4-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12994889.png)
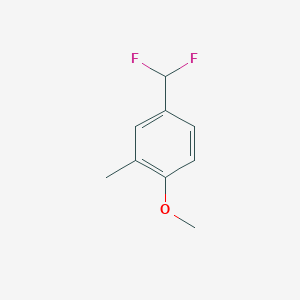

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B12994913.png)

![2-Bromo-9-(2,4-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12994915.png)
